molecular formula C7H9NO2 B1454859 O-(2-methoxyphenyl)hydroxylamine CAS No. 1361233-90-0

O-(2-methoxyphenyl)hydroxylamine

Cat. No. B1454859
M. Wt: 139.15 g/mol
InChI Key: FEXWKXWUNXYUHD-UHFFFAOYSA-N
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Description

“O-(2-methoxyphenyl)hydroxylamine” is a chemical compound with the CAS Number: 161146-52-7 . It has a molecular weight of 153.18 . The IUPAC name for this compound is 1-[(aminooxy)methyl]-2-methoxybenzene .


Synthesis Analysis

The synthesis of O-(2-methoxyphenyl)hydroxylamine involves various methods. One such method involves the use of O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the use of choline peroxydisulfate, an oxidizing task-specific ionic liquid, which enables the preparation of N,N-disubstituted hydroxylamines from secondary amines .


Molecular Structure Analysis

The molecular structure of O-(2-methoxyphenyl)hydroxylamine can be represented by the formula C8H11NO2 . The InChI key for this compound is OOJGDPODQAPHLV-UHFFFAOYSA-N .


Chemical Reactions Analysis

O-(2-methoxyphenyl)hydroxylamine can undergo various chemical reactions. For instance, it can be used in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles . It can also be metabolized by hepatic microsomes of both species mainly to o-aminophenol and a parent carcinogen, o-anisidine .


Physical And Chemical Properties Analysis

O-(2-methoxyphenyl)hydroxylamine is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Metabolism and Genotoxicity

O-(2-methoxyphenyl)hydroxylamine is a key metabolite in the human processing of environmental pollutants and bladder carcinogens, such as 2-methoxyaniline (o-anisidine) and 2-methoxynitrobenzene (o-nitroanisole). It's known for its ability to form deoxyguanosine adducts in DNA, contributing to genotoxicity. Human hepatic microsomal enzymes, particularly CYP3A4, 2E1, and 2C, are primarily responsible for its metabolism, which involves conversion to o-anisidine, the parent carcinogen. This metabolism highlights the significance of O-(2-methoxyphenyl)hydroxylamine in the genotoxic pathways of these industrial pollutants (Naiman et al., 2011).

Carcinogenic Mechanisms

Further research on rats demonstrates similar metabolic pathways, where O-(2-methoxyphenyl)hydroxylamine is predominantly metabolized to o-anisidine. This process involves various cytochrome P450 enzymes, with a particular focus on CYP2C. The study suggests a similar genotoxic mechanism for the carcinogenicity of o-anisidine and 2-nitroanisole, derived from adducts generated by O-(2-methoxyphenyl)hydroxylamine with deoxyguanosine in DNA (Naiman et al., 2010).

Interaction with Microsomal Cytochrome P450

O-(2-methoxyphenyl)hydroxylamine's interaction with cytochrome P450 is crucial in understanding its role in the metabolism of environmental pollutants. The formation of DNA adducts following its activation by human hepatic microsomes and its conversion into reactive metabolites underlines its genotoxic potential, suggesting carcinogenic risks for humans as well (Stiborová et al., 2005).

Other Chemical Reactions

Apart from its role in metabolism and genotoxicity, O-(2-methoxyphenyl)hydroxylamine is also involved in various chemical reactions. For instance, its reaction with diphenylphosphinic chloride leads to the formation of O-(diphenylphosphinyl)hydroxylamine, which is important for understanding the chemical structures and reactions of phosphinylhydroxylamines (Harger, 1981, 1982).

Safety And Hazards

O-(2-methoxyphenyl)hydroxylamine is classified as a dangerous compound. It has hazard statements H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Future Directions

O-(2-methoxyphenyl)hydroxylamine has potential applications in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles . It also showcases the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .

properties

IUPAC Name

O-(2-methoxyphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-4-2-3-5-7(6)10-8/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXWKXWUNXYUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2-methoxyphenyl)hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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